3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, featuring an amino group, a bromine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid typically involves the reaction of 3-bromo-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-amino-3-(2-methylphenyl)propanoic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized propanoic acids .
Scientific Research Applications
3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-bromo-6-methylphenyl)propanoic acid: Similar structure but with different bromine and methyl group positions.
3-Amino-3-(3-bromophenyl)propanoic acid: Lacks the methyl group on the phenyl ring.
3-Bromopropanoic acid: Lacks the amino and methyl groups.
Uniqueness
3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
MOFIKHWTCZGJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
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